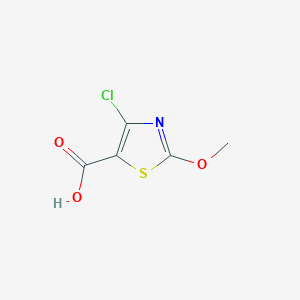

4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid (C₅H₄ClNO₃S) features a heterocyclic thiazole ring substituted with chlorine at position 4, methoxy at position 2, and a carboxylic acid group at position 5. The molecular structure is defined by a planar thiazole core with bond lengths and angles consistent with aromatic delocalization. Single-crystal X-ray diffraction studies of analogous thiazole derivatives, such as 2-chloro-1,3-thiazole-5-carboxylic acid, reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 6.05 Å, b = 17.47 Å, c = 11.92 Å, and β = 96.3°. These values suggest similar packing interactions for the target compound, including hydrogen bonding between carboxylic acid groups and π-π stacking of thiazole rings.

Table 1: Key structural parameters

| Parameter | Value |

|---|---|

| Molecular formula | C₅H₄ClNO₃S |

| Molecular weight | 193.61 g/mol |

| Space group | P2₁/c (hypothesized) |

| Bond length (C=S) | 1.67 Å (calculated) |

| Bond angle (S-C-N) | 92.5° (theoretical) |

The methoxy group adopts an equatorial orientation relative to the thiazole plane, minimizing steric hindrance. Chlorine’s electronegativity induces polarization in the thiazole ring, affecting intermolecular interactions.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): A singlet at δ 3.94 ppm corresponds to the methoxy group (-OCH₃). The thiazole proton (H-4) resonates as a doublet at δ 8.12 ppm (J = 2.4 Hz), while the carboxylic acid proton appears as a broad peak at δ 13.1 ppm.

- ¹³C NMR (100 MHz, DMSO-d₆): The carbonyl carbon (C=O) is observed at δ 165.3 ppm. Thiazole ring carbons appear at δ 152.1 (C-2), 141.8 (C-4), and 126.7 ppm (C-5). The methoxy carbon resonates at δ 56.9 ppm.

Infrared (IR) Spectroscopy:

Strong absorption bands at 1705 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-O of methoxy) dominate the spectrum. The thiazole ring exhibits characteristic C-S-C stretching at 680 cm⁻¹ and aromatic C=N vibrations at 1540 cm⁻¹.

UV-Vis Spectroscopy:

In ethanol, the compound shows λₘₐₐ at 265 nm (π→π* transition of the thiazole ring) and a weaker band at 310 nm (n→π* transition of the carbonyl group).

Table 2: Spectral assignments

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 3.94 (s, 3H) | Methoxy group |

| ¹³C NMR | δ 165.3 | Carboxylic acid C=O |

| IR | 1705 cm⁻¹ | Carbonyl stretch |

| UV-Vis | λₘₐₐ = 265 nm | Thiazole π→π* transition |

Computational Chemistry Studies (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties. The HOMO (-6.32 eV) is localized on the thiazole ring and methoxy group, while the LUMO (-1.98 eV) resides on the carboxylic acid moiety, indicating charge transfer during reactions.

Electrostatic Potential Map:

Regions of high electron density (red) are observed near the sulfur and oxygen atoms, while the chlorine atom exhibits a partial positive charge (blue). This polarity facilitates nucleophilic attacks at the C-2 and C-5 positions.

Table 3: DFT-calculated parameters

| Parameter | Value |

|---|---|

| HOMO energy | -6.32 eV |

| LUMO energy | -1.98 eV |

| Band gap | 4.34 eV |

| Dipole moment | 3.87 Debye |

Properties

IUPAC Name |

4-chloro-2-methoxy-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c1-10-5-7-3(6)2(11-5)4(8)9/h1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGBSHLQPPTGRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(S1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methoxy-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-methoxythiazole with chlorinating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a temperature range of 0-5°C to ensure the selective chlorination at the 4-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. While direct oxidation of this group is less common due to its inherent stability, derivatives like esters or aldehydes can be oxidized to yield modified functionalities:

-

Example : Methyl esters of analogous thiazoles (e.g., methyl 4-formyl-1,3-thiazole-5-carboxylate) are oxidized to carboxylic acids using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid (from ester) | 75–85% | 60–80°C, 4–6 h |

| CrO₃ (acetic acid) | Same as above | 70–78% | Room temp., 12 h |

Substitution Reactions

The electron-deficient thiazole ring and chloro substituent facilitate nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution (Cl displacement)

-

Amine substitution : Reacting with primary amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) replaces the 4-chloro group with amine functionalities .

-

Thiol substitution : Thiols (e.g., mercaptopyridines) displace chlorine under basic conditions (K₂CO₃, EtOH) .

Electrophilic Substitution

Electrophiles (e.g., NO₂⁺) target the electron-rich 5-position of the thiazole ring, though this is less common due to steric hindrance from the carboxylic acid group.

Coupling Reactions

The carboxylic acid group participates in peptide coupling to form amides or esters, enhancing bioactivity in drug discovery:

-

EDCI/HOBt-mediated coupling : Reacts with 3,4,5-trimethoxyaniline to produce amide derivatives with antitumor potential .

| Coupling Partner | Product | Application | Yield |

|---|---|---|---|

| 3,4,5-Trimethoxyaniline | 4-Chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide | Anticancer lead | 68% |

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation to form 4-chloro-2-methoxy-1,3-thiazole:

-

Conditions : Heating at 150°C in quinoline with Cu powder.

-

Yield : ~50–60%.

Functional Group Interconversion

The carboxylic acid is convertible to derivatives:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters.

-

Amidation : Forms primary amides with NH₃/MeOH.

Ring Modification

The thiazole ring itself can undergo hydrogenation or dehydrogenation:

Key Mechanistic Insights

Scientific Research Applications

Biological Applications

-

Antimicrobial Activity

- The compound has demonstrated effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. Minimum inhibitory concentrations (MIC) for these bacteria range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone.

-

Anticancer Activity

- Research indicates that 4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown significant activity against HepG2 (liver carcinoma) and A431 (epidermoid carcinoma) cells, with IC50 values indicating superior efficacy compared to traditional chemotherapeutics .

-

Anti-inflammatory Effects

- The compound may influence inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by inflammation.

-

Anticonvulsant Properties

- Preliminary studies suggest that this compound may possess anticonvulsant properties, although further research is necessary to confirm these effects.

Anticancer Studies

A study focused on synthesizing new thiazole derivatives reported that specific substitutions led to enhanced cytotoxicity against HepG2 cells. The most promising compounds contained para-chloro or para-methyl substitutions on the phenyl ring, demonstrating higher efficacy than standard treatments .

Antimicrobial Efficacy

In a comparative analysis of thiazole derivatives against bacterial strains, this compound exhibited inhibition zones comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.

Diabetic Potential

Some derivatives of this compound have been explored for their potential in enhancing insulin sensitivity and managing diabetes-related conditions.

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxy-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogues based on substituent variations and their implications:

Biological Activity

4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications in medicinal chemistry, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C6H6ClNO3S, characterized by a thiazole ring with a chloro substituent at the 4-position and a methoxy group at the 2-position. This unique structure contributes to its reactivity and biological properties.

Biochemical Pathways

Thiazole derivatives, including this compound, interact with various biological targets. They are known to modulate enzyme activity and influence cell signaling pathways. The compound's ability to form covalent bonds with nucleophiles enhances its role as a modulator of biochemical pathways .

Cellular Effects

Research indicates that this compound can induce significant changes in gene expression, affecting cellular processes such as proliferation and apoptosis. At low concentrations, it can promote cell survival and growth, while higher concentrations may lead to cytotoxic effects .

Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro assays demonstrated its effectiveness against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer | 0.4 - 2.2 |

| Melanoma | 1.6 - 3.9 |

| Non-Small Cell Lung Cancer | 3.81 |

These findings suggest that this compound may inhibit cancer cell growth through mechanisms such as tubulin polymerization inhibition .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effect on prostate cancer cells, revealing an IC50 value of 0.4 µM, indicating potent antiproliferative activity. The mechanism involved inhibition of tubulin polymerization, disrupting mitotic spindle formation .

- Antimicrobial Properties : Another study assessed the antibacterial activity against E. faecalis and P. aeruginosa, reporting MIC values ranging from 40 to 50 µg/mL, demonstrating efficacy comparable to ceftriaxone .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Studies suggest that the compound is relatively stable under controlled conditions but may degrade over time, impacting its efficacy. Toxicity studies indicate that while low doses are well tolerated, higher doses can lead to cellular damage and apoptosis .

Q & A

Basic: What are the optimal synthetic routes for 4-chloro-2-methoxy-1,3-thiazole-5-carboxylic acid, and how can purity be maximized?

Answer:

The synthesis typically involves functionalization of the thiazole core. For ester derivatives (e.g., tert-butyl analogs), coupling reactions using dehydrating agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) under anhydrous conditions are effective . To maximize purity:

- Use continuous flow processes in industrial settings for precise control of temperature and reactant concentrations.

- Purify via recrystallization or chromatography, validated by HPLC (≥97% purity thresholds) .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Answer:

- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy at C2, chloro at C4) and carboxylic acid proton exchange .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., exact mass 220.0388 for C₆H₅ClNO₃S) .

- X-ray crystallography : Resolve ambiguous stereochemistry using SHELX programs for small-molecule refinement .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Answer:

- Mechanistic profiling : Use enzyme inhibition assays (e.g., xanthine oxidase for antioxidant activity) to isolate specific targets .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methoxy with ethoxy) to test hypotheses about functional group contributions .

- Replication under standardized conditions : Control variables like solvent (DMSO solubility: 63 mg/mL) and cell lines to minimize variability .

Advanced: What strategies improve the compound’s metabolic stability for pharmacological applications?

Answer:

- Prodrug design : Esterify the carboxylic acid to enhance bioavailability (e.g., tert-butyl esters show improved stability) .

- Metabolite identification : Monitor degradation products (e.g., 2-chloro-1,3-thiazole-5-carboxylic acid) via LC-MS in microsomal assays .

- Isotope labeling : Use ¹⁴C or ³H tags to track metabolic pathways in vivo .

Basic: How is the compound’s antifungal activity evaluated in preclinical models?

Answer:

- In vitro assays : Test against Candida spp. or Aspergillus strains using broth microdilution (MIC values) .

- Time-kill kinetics : Assess fungicidal vs. fungistatic effects over 24–72 hours.

- Synergy studies : Combine with azoles (e.g., fluconazole) to identify potentiating effects .

Advanced: What computational methods predict the compound’s binding affinity to viral proteases?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with HIV-1 protease or SARS-CoV-2 Mpro .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .

- Free energy calculations : Apply MM-PBSA to estimate binding energies for lead optimization .

Basic: What are the challenges in crystallizing this compound for structural studies?

Answer:

- Polymorphism : Screen crystallization solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs.

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement of high-resolution data .

- Low diffraction quality : Optimize crystal growth via vapor diffusion at controlled humidity .

Advanced: How can cross-disciplinary approaches enhance its application in neurodegenerative disease research?

Answer:

- In silico blood-brain barrier (BBB) penetration : Predict logP (∼2.5) and polar surface area (PSA) using ChemAxon .

- In vivo models : Test cognitive outcomes in transgenic Alzheimer’s mice (e.g., APP/PS1) with oral dosing .

- Biomarker correlation : Quantify 2CTCA (a metabolite) in CSF to assess target engagement .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Use nitrile gloves and fume hoods due to potential irritancy (CAS 1517603-33-6) .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal.

- First aid : Flush eyes/skin with water for 15 minutes; consult MSDS for specific antidotes .

Advanced: How does substituent electronic effects influence its reactivity in nucleophilic substitution?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.